Acetanilide-4'-D1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-deuteriophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated N Phenylacetamide Derivatives, Including Acetanilide 4 D1
General Strategies for Deuterium (B1214612) Incorporation into Aromatic Amides
The placement of deuterium onto an aromatic ring in an amide can be achieved through several strategic approaches, primarily involving selective deuteration or exchange reactions.
Selective deuteration aims to introduce deuterium at specific positions on the aromatic ring. This is often accomplished through catalytic processes that leverage the directing effects of substituents on the ring.
Transition Metal Catalysis: Transition metals like palladium, platinum, rhodium, and iridium are extensively used to catalyze the direct C-H deuteration of aromatic compounds. researchgate.netrsc.orgsnnu.edu.cn For aromatic amides, the amide group can act as a directing group, guiding the deuterium to the ortho positions. rsc.orgsnnu.edu.cnrsc.org For instance, palladium catalysts, sometimes featuring N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the ortho-selective deuteration of acetanilides in acidic media like deuterated trifluoroacetic acid (CF3COOD). nih.gov Similarly, rhodium(III) chloride can catalyze the ortho-tritiation (and by extension, deuteration) of anilides. snnu.edu.cn Manganese catalysts, in conjunction with 2-pyridone, have also been developed for the highly regioselective ortho-deuteration of aromatic amides using D2O as the deuterium source. rsc.orgrsc.org
Acid Catalysis: Strong deuterated acids such as D2SO4, DCl, or CF3COOD can facilitate deuterium incorporation through an electrophilic aromatic substitution mechanism. nih.gov The reaction proceeds by selectively deuterating the most electron-rich positions of the aromatic ring. nih.gov For acetanilides, which possess an activating -NHCOCH3 group, this method can lead to deuteration at the ortho and para positions. nih.govias.ac.in The choice of acid can influence selectivity; for example, changing the deuterated acid source can switch the deuteration from one position to another. snnu.edu.cn
Dehalogenative Deuteration: A powerful and highly specific method involves the synthesis of a halogenated precursor, such as a bromo- or iodo-aromatic amide, followed by catalytic replacement of the halogen with deuterium. chemrxiv.org This method offers precise control over the deuteration site. Palladium-catalyzed reactions are common, using deuterium sources like deuterium gas (D2) or deuterium oxide (D2O). chemrxiv.orgnih.govchemrxiv.org This approach is particularly valuable for synthesizing specifically labeled compounds like Acetanilide-4'-d1.
Hydrogen-deuterium (H-D) exchange reactions involve the swapping of hydrogen atoms for deuterium atoms directly on the substrate. These reactions are often equilibrium-driven and can be catalyzed by acids, bases, or metals. osti.govnih.gov
Acid-Catalyzed Exchange: In the presence of a deuterated acid like deuterated trifluoroacetic acid, aromatic amines and amides can undergo H-D exchange. nih.govresearchgate.net The efficiency of this exchange can depend on the electronic properties of the substituents on the aromatic ring. For acetanilides, electron-rich and electron-neutral substrates are deuterated efficiently. nih.gov
Metal-Catalyzed Exchange: Platinum-on-carbon (Pt/C) is an effective catalyst for H-D exchange on aromatic rings using D2O as the deuterium source, often showing a preference for aromatic positions over aliphatic ones. researchgate.netjst.go.jp Palladium catalysts, conversely, may preferentially exchange aliphatic hydrogens but can also be used for aromatic exchange under different conditions. researchgate.net Catalytic systems using rhodium, iridium, and iron have also been developed for H-D exchange on (hetero)aromatic hydrocarbons. acs.orgnih.govacs.org
The following table summarizes various catalytic systems used for aromatic deuteration.
| Catalyst System | Deuterium Source | Selectivity/Application |
| Pd/C, Pd(OAc)2 | D2, D2O | Dehalogenative deuteration of aryl halides. chemrxiv.orgnih.govchemrxiv.org |
| Pt/C | D2O | H-D exchange on aromatic rings. researchgate.netjst.go.jp |
| RhCl3 | D2O | Ortho-deuteration of aromatic acids and anilides. snnu.edu.cnacs.org |
| Mn(CO)5Br / 2-pyridone | D2O | Ortho-selective deuteration of aromatic amides. rsc.orgrsc.org |
| CF3COOD | CF3COOD | Electrophilic deuteration of activated aromatic rings. nih.govresearchgate.net |
| Pd-NHC / CF3COOD | CF3COOD | Ortho-selective deuteration of acetanilides. nih.gov |
Synthesis of N-Phenylacetamide (Acetanilide) Precursors for Deuteration
The synthesis of this compound requires either direct deuteration of acetanilide (B955) or, more commonly, the preparation of a specifically functionalized precursor.
Acetanilide is readily synthesized by the acetylation of aniline (B41778). This reaction involves the replacement of a hydrogen atom on the amino group of aniline with an acetyl group (CH3CO-). ias.ac.in
Using Acetic Anhydride (B1165640): A common laboratory method involves reacting aniline with acetic anhydride. ncert.nic.invedantu.com The reaction can be carried out in the presence of glacial acetic acid or with a catalyst like zinc dust, which helps prevent the oxidation of aniline. vedantu.combyjus.com The mixture is often heated or refluxed, and the product, acetanilide, precipitates upon cooling and pouring the reaction mixture into ice-cold water. ncert.nic.inbyjus.com
Using Acetyl Chloride: Acetyl chloride is another effective acetylating agent for aniline. ncert.nic.invaia.comdoubtnut.com This reaction is typically performed in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the hydrochloric acid (HCl) byproduct. ncert.nic.indoubtnut.comderpharmachemica.com The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of acetyl chloride, leading to the formation of acetanilide. vaia.comdoubtnut.com
Green Synthesis Approaches: More environmentally friendly methods have been developed, such as carrying out the reaction in water to avoid organic solvents or using a combination of zinc dust and acetic acid instead of acetic anhydride. ias.ac.inresearchgate.net
The table below outlines typical conditions for aniline acetylation.
| Acetylating Agent | Catalyst/Solvent | Conditions |
| Acetic Anhydride | Glacial Acetic Acid, Zinc Dust | Reflux for 15-20 minutes. vedantu.combyjus.com |
| Acetic Anhydride | Concentrated HCl, Sodium Acetate | Stirring at room temperature, then cooling. uobasrah.edu.iquwimona.edu.jm |
| Acetyl Chloride | Pyridine | Typically carried out in an appropriate solvent. ncert.nic.in |
| Acetic Anhydride | Acetic Acid | Reflux for 10-15 minutes. ncert.nic.in |
To synthesize this compound, a common and precise strategy is to start with an aniline molecule that has a functional group at the para-position (position 4). This functional group, typically a halogen, can be selectively replaced by deuterium in a later step.
The synthesis of 4-bromoaniline (B143363) is a key step in this pathway. It is typically achieved through a multi-step process starting from aniline:
Protection of the Amino Group: Aniline is first converted to acetanilide. This is crucial because the amino (-NH2) group is a strong activating group, and direct bromination of aniline would lead to the formation of 2,4,6-tribromoaniline. Converting it to the less-activating acetamido (-NHCOCH3) group allows for controlled, mono-bromination. ias.ac.inchegg.com
Bromination of Acetanilide: Acetanilide is then brominated. The acetamido group directs the incoming electrophile (bromine) primarily to the para position due to steric hindrance at the ortho positions. The reaction is often carried out by adding a solution of bromine in acetic acid to acetanilide. chegg.comscribd.com
Hydrolysis: The resulting p-bromoacetanilide is then hydrolyzed, typically under acidic conditions (e.g., with aqueous HCl and ethanol), to remove the acetyl group and regenerate the amino function, yielding 4-bromoaniline. chegg.comyoutube.com
Deuteration Protocols for this compound Synthesis
The most direct and regioselective synthesis of this compound involves the dehalogenative deuteration of a 4-haloacetanilide precursor.
The key precursor for this synthesis is 4-bromoacetanilide, which is prepared by the acetylation of 4-bromoaniline or the bromination of acetanilide as described previously. researchgate.netscribd.com
The conversion of 4-bromoacetanilide to this compound is achieved through catalytic reduction where the bromine atom is replaced by a deuterium atom.
Palladium-Catalyzed Deuterogenation: This is a widely employed method for the precise introduction of hydrogen isotopes. chemrxiv.orgchemrxiv.org The reaction typically uses a palladium catalyst, such as palladium on carbon (Pd/C), and a deuterium source. chemrxiv.org
Deuterium Gas (D2): 4-bromoacetanilide can be reduced using D2 gas in the presence of a palladium catalyst. Homogeneous palladium catalytic systems, sometimes with additives like zinc acetate, have been developed to achieve complete isotope incorporation under mild conditions. chemrxiv.orgchemrxiv.org
Deuterium Oxide (D2O): Recently, methods using D2O as the deuterium source for the palladium-catalyzed deuteration of aryl halides have been developed. nih.gov This approach is advantageous due to the low cost and availability of D2O. nih.gov
Transition-metal-free methods have also been explored, using reagents like a reduced odd alternant hydrocarbon (phenalenyl) to perform dehalogenative deuteration under mild conditions, with DMSO-d6 serving as the deuterium source. sci-hub.se
Reductive Deamination Approaches Utilizing Deuterium Sources
Reductive deamination offers a powerful method for introducing deuterium by replacing a primary amine group with a deuterium atom. This transformation is particularly useful for the site-specific labeling of aromatic rings. For the synthesis of this compound, a plausible precursor would be 4-aminoacetanilide. The amino group at the para-position serves as a handle for its replacement with deuterium.
A modern approach to this transformation involves the use of O-diphenylphosphinylhydroxylamine (DPPH) in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.gov This method is valued for its mild reaction conditions and high efficiency in deuterium incorporation. nih.gov The reaction proceeds through the conversion of the primary amine to an intermediate that can be readily reduced, with D₂O providing the deuterium atom that replaces the nitrogen functionality. nih.gov The process is typically conducted under an inert atmosphere, like argon, to prevent unwanted side reactions and maximize deuteration. nih.gov
Table 1: Illustrative Reagents for Deuterodeamination
| Reagent/Condition | Purpose |
|---|---|
| 4-Aminoacetanilide | Starting material containing the target amine group |
| O-diphenylphosphinylhydroxylamine (DPPH) | Reagent for the deamination process |
| Deuterium Oxide (D₂O) | Deuterium source |
| Potassium Carbonate (K₂CO₃) | Base to facilitate the reaction |
| Tetrahydrofuran (THF)/D₂O | Solvent system |
| 50 °C | Reaction Temperature |
Isotopic Labeling during Amidation Reactions
The most direct synthesis of acetanilide involves the N-acetylation of aniline with acetic anhydride or acetyl chloride. uobasrah.edu.iqvedantu.com To produce this compound via this route, one would ideally start with aniline-4-d. Alternatively, isotopic labeling can be achieved through hydrogen-deuterium exchange reactions on the aniline ring prior to the amidation step. acs.orgrsc.org
The amidation reaction itself is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetic anhydride. scribd.com The reaction is often facilitated by using a solvent like water, and since aniline is not water-soluble, an acid like concentrated HCl is added to form the water-soluble anilinium salt. uobasrah.edu.iq A base, such as sodium acetate, is then used to regenerate the free aniline, which is the active nucleophile required for the reaction to proceed. uobasrah.edu.iq Another approach involves a solvent-free reaction between aniline and acetic anhydride, which can be highly efficient. researchgate.net
Table 2: Typical Reagents for Acetanilide Synthesis via Amidation
| Reagent | Role |
|---|---|
| Aniline (or Aniline-4-d) | Amine nucleophile |
| Acetic Anhydride | Acetylating agent (electrophile) |
| Concentrated HCl | Used to dissolve aniline in aqueous media |
| Sodium Acetate | Base to deprotonate the anilinium ion |
Chemical Purification and Analytical Verification of Deuterated N-Phenylacetamide Products
Chromatographic Separation Techniques
Recrystallization is a primary and highly effective technique for purifying acetanilide. expertwritinghelp.com This method leverages the significant difference in the solubility of acetanilide in hot versus cold water; it is sparingly soluble in cold water but much more soluble in hot water. expertwritinghelp.com By dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly, pure crystals of acetanilide will form, leaving most impurities behind in the solvent. expertwritinghelp.com
For more challenging separations or to remove isomers and other closely related impurities, column chromatography is employed. This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent system such as a mixture of ethyl acetate and hexane. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the pure deuterated product.
Confirmation of Deuterium Incorporation and Purity
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous verification of deuterated compounds. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight of the synthesized compound. rsc.org The incorporation of a deuterium atom in place of a protium (B1232500) (¹H) atom results in a mass increase of approximately 1.006 Da. HR-MS can detect this mass shift, confirming the presence of the deuterium label and allowing for the calculation of isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for confirming the exact location of the deuterium atom. thalesnano.com
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the proton at the 4' (para) position of the phenyl ring would be absent or significantly diminished. The integration of the remaining aromatic signals can help quantify the degree of deuteration at that specific site.
¹³C NMR: Deuterium substitution also has a subtle but measurable effect on the chemical shifts of adjacent carbon atoms in the ¹³C NMR spectrum, known as an isotopic shift. nih.gov This can be used to confirm the position of the deuterium label and, in some cases, to quantify the level of deuteration at different sites within the molecule. nih.gov
These techniques, when used in concert, provide conclusive evidence of the successful synthesis and purity of this compound. rsc.org
Table 3: Analytical Techniques for Verification of this compound
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Confirms the correct molecular weight, indicating deuterium incorporation. Used to determine isotopic enrichment. rsc.org |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Shows the absence of the proton signal at the site of deuteration (4'-position), confirming the label's location. thalesnano.com |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Detects isotopic shifts in carbon signals adjacent to the C-D bond, further verifying the label's position and aiding in quantification. nih.gov |
| Recrystallization | Purification method based on differential solubility. expertwritinghelp.com |
Advanced Spectroscopic Characterization and Applications of Acetanilide 4 D1
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, conformation, and dynamics. The introduction of deuterium (B1214612) (²H), a stable isotope of hydrogen, into a molecule like Acetanilide (B955) to form Acetanilide-4'-D1 provides a unique and sensitive probe for detailed spectroscopic investigation.
Application of Deuterium-NMR (²H NMR) for Structural Confirmation
Deuterium NMR (²H NMR) spectroscopy serves as a direct and unambiguous method for confirming the site of isotopic labeling. Unlike ¹H NMR, which detects the abundant ¹H isotope, ²H NMR specifically detects deuterium nuclei. In the case of this compound, the molecule is selectively enriched with deuterium at the 4' (para) position of the phenyl ring.
A proton-decoupled ²H NMR spectrum of this compound would exhibit a single sharp resonance. The chemical shift of this signal is expected to be nearly identical to that of the corresponding proton in unlabeled acetanilide, which appears at approximately 7.0 ppm. uni-tuebingen.de The presence of this lone signal in the aromatic region of the ²H NMR spectrum provides definitive evidence that deuteration has occurred specifically at the intended 4'-position, confirming the structural identity of the isotopologue. The observation of a single peak also indicates the magnetic equivalence of that position, consistent with the molecular structure.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ²H | ~7.0 | Singlet | D at C4' |
This interactive table presents the expected ²H NMR data for the structural confirmation of this compound.
Probing Molecular Conformation and Dynamics using Deuterium Labels
Deuterium labeling is a well-established strategy for studying molecular conformation and dynamics, particularly in the solid state. Although specific dynamic studies on this compound are not extensively detailed in the literature, the principles of the technique are broadly applicable. The deuterium nucleus possesses a nuclear spin I=1 and an electric quadrupole moment, which makes its NMR signature highly sensitive to the local electronic environment and molecular motion.
In solid-state ²H NMR, the lineshape of the deuterium signal is dependent on the orientation of the C-D bond relative to the external magnetic field. By analyzing these lineshapes over a range of temperatures, researchers can extract detailed information about molecular dynamics. For this compound, such studies could reveal information about the reorientation of the phenyl ring. For instance, rapid 180° flips of the phenyl ring about its C1'-C4' axis would lead to characteristic changes in the ²H NMR spectrum, allowing for the determination of the rate and activation energy of this dynamic process.
Isotopic Perturbation of ¹H and ¹³C NMR Chemical Shifts
The substitution of a proton with a deuteron (B1233211) introduces subtle but measurable perturbations in the ¹H and ¹³C NMR spectra. This phenomenon, known as an isotope effect, arises primarily from the slight difference in the average C-H and C-D bond lengths due to lower zero-point vibrational energy of the heavier C-D bond.
In the ¹H NMR spectrum of this compound, the signals for the protons ortho to the deuterium (at the 3' and 5' positions) are expected to experience a small upfield shift (typically -0.7 to -2.5 ppb) compared to their chemical shifts in unlabeled acetanilide. nih.gov This is a two-bond isotope effect (²ΔH(D)).
A more pronounced effect is observed in the ¹³C NMR spectrum. The carbon atom directly bonded to the deuterium (C4') will exhibit a significant upfield shift, often in the range of -0.1 to -0.5 ppm. This one-bond isotope effect (¹ΔC(D)) is a hallmark of deuteration. The adjacent carbons (C3' and C5') will also show a smaller two-bond isotope effect (²ΔC(D)), shifting slightly upfield. These predictable perturbations can further confirm the site of deuteration and are crucial for the precise analysis of isotopomer mixtures. nih.gov
| Atom | Typical Acetanilide Shift (ppm) | Affected Atom in this compound | Predicted Isotopic Shift (ppb for ¹H, ppm for ¹³C) | Effect |
| ¹H | ~7.2 | H3'/H5' | -0.7 to -2.5 ppb | Small Upfield Shift |
| ¹³C | ~138 | C1' | Negligible | 3-bond effect |
| ¹³C | ~120 | C2'/C6' | Small Upfield | 3-bond effect |
| ¹³C | ~129 | C3'/C5' | -0.01 to -0.1 ppm | Small Upfield Shift (²ΔC(D)) |
| ¹³C | ~124 | C4' | -0.1 to -0.5 ppm | Significant Upfield Shift (¹ΔC(D)) |
This interactive table summarizes the predicted isotopic perturbations on the NMR chemical shifts for atoms near the deuterated site in this compound, based on typical values for acetanilide. uni-tuebingen.despectrabase.com
Vibrational Spectroscopy (Infrared and Raman) of this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. Isotopic substitution with deuterium is a classic method used to aid in the assignment of these vibrational bands.
Analysis of Isotopic Effects on Molecular Vibrations
The substitution of hydrogen with the heavier deuterium isotope at the 4'-position of acetanilide results in predictable shifts in its vibrational spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as protium (B1232500), vibrations involving the substituted position will shift to lower frequencies (wavenumbers).
The most significant changes in the spectra of this compound compared to its non-deuterated counterpart are expected for the vibrational modes directly involving the C4'-H bond. Specifically, the aromatic C-H stretching vibration, typically observed in the 3100-3000 cm⁻¹ region, will be replaced by a C-D stretching vibration at a much lower frequency, approximately in the 2300-2200 cm⁻¹ region. ias.ac.in Similarly, the in-plane and out-of-plane C-H bending (rocking and wagging) vibrations will also shift to lower wavenumbers. Vibrations associated with the acetamido group (e.g., N-H stretch, Amide I C=O stretch) are expected to be largely unaffected. aps.org
Correlation of Spectral Features with Deuterium Position
The specific changes observed in the IR and Raman spectra provide definitive confirmation of the deuterium's location. The disappearance of a specific aromatic C-H stretching band around 3050 cm⁻¹ and the concurrent appearance of a new, strong band around 2250 cm⁻¹ is the most direct evidence for deuteration on the phenyl ring.
Furthermore, the aromatic C-H out-of-plane bending vibrations, which are often strong in the IR spectrum and are characteristic of the substitution pattern on the benzene (B151609) ring, will be altered. For a para-substituted ring in acetanilide, a strong band is typically seen around 830 cm⁻¹. In this compound, the vibration associated with the C4'-H bond will be absent and replaced by a C-D out-of-plane bend at a lower frequency (around 650-600 cm⁻¹). This distinct correlation between the disappearance of C-H modes and the appearance of C-D modes allows for the unambiguous assignment of the deuterium position. ias.ac.in
| Vibrational Mode | Typical Wavenumber in Acetanilide (cm⁻¹) | Expected Wavenumber in this compound (cm⁻¹) | Isotopic Effect |
| Aromatic C-H Stretch | ~3050 | Disappears | Mode replaced by C-D stretch |
| Aromatic C-D Stretch | N/A | ~2250 | New band appears |
| Aromatic C-H Out-of-Plane Bend | ~830 | Disappears | Mode replaced by C-D bend |
| Aromatic C-D Out-of-Plane Bend | N/A | ~620 | New band appears |
| Amide I (C=O Stretch) | ~1665 | ~1665 | Unchanged |
| N-H Stretch | ~3290 | ~3290 | Unchanged |
This interactive table illustrates the expected key differences in the vibrational spectra of Acetanilide and this compound due to isotopic substitution.
Mechanistic Investigations Utilizing Acetanilide 4 D1 As a Research Probe
Elucidation of Organic Reaction Mechanisms through Deuterium (B1214612) Tracers
The use of deuterium-labeled compounds, such as Acetanilide-4'-D1, is a cornerstone of mechanistic chemistry. By tracing the fate of the deuterium atom through a reaction, chemists can unravel intricate molecular transformations.
Kinetic Isotope Effects (KIE) in Acetanilide (B955) Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered upon isotopic substitution. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. In the context of this compound, the C-D bond is stronger than the corresponding C-H bond. Consequently, if the cleavage of this bond is involved in the rate-determining step, a primary KIE (kH/kD > 1) is expected.
While specific KIE studies on the hydroxylation of this compound are not extensively documented in readily available literature, the principles of KIE in similar aromatic hydroxylation reactions are well-established. For instance, studies on the enzymatic hydroxylation of aromatic substrates by cytochrome P450 enzymes have shown that a significant KIE is observed when C-H bond breaking is the rate-limiting step. In the case of acetanilide, hydroxylation can occur at the ortho and para positions. The absence of a significant KIE in the microsomal hydroxylation of acetanilide to form 4-hydroxyacetanilide (paracetamol) has been reported, suggesting that the initial C-H bond cleavage is not the rate-determining step in this particular biological transformation. This finding implies that other steps, such as the formation of the active oxidizing species or substrate binding, may be slower.
Mapping Atom Transfer Pathways in Complex Transformations
Deuterium labeling is an invaluable technique for tracing the movement of atoms in complex chemical reactions. By analyzing the position of the deuterium atom in the products of a reaction involving this compound, it is possible to map the pathways of atom transfer. For example, in rearrangement reactions, the location of the deuterium can distinguish between different proposed mechanisms.
While specific studies detailing the use of this compound for mapping atom transfer pathways in complex transformations are not prominently featured in the searched literature, the general methodology is a fundamental application of isotopic labeling in organic chemistry.
Studies of Chemical Reactivity and Selectivity
The introduction of a deuterium atom can influence not only the rate of a reaction but also its selectivity, providing further mechanistic insights.
Influence of Deuteration on Reaction Rates
The primary influence of deuteration on reaction rates is the kinetic isotope effect, as discussed previously. A normal primary KIE (kH/kD > 1) indicates that the C-H/C-D bond is being broken in the rate-determining step. The magnitude of this effect can vary depending on the nature of the transition state. A linear and symmetric transition state for hydrogen transfer typically exhibits a larger KIE.
Conversely, an inverse KIE (kH/kD < 1) can occur when the vibrational frequencies of the C-H/C-D bond increase in the transition state compared to the ground state. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide information about changes in hybridization or steric environment at the labeled position during the reaction.
Regioselectivity and Stereoselectivity in Labeling Experiments
Isotopic labeling with deuterium can be used to probe the regioselectivity and stereoselectivity of a reaction. In reactions of this compound, the presence of deuterium at the para position can be used to quantify the extent of reaction at that site versus other positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the ratio of products resulting from substitution at the ortho, meta, and para positions can be precisely determined by analyzing the deuterium content of the products.
Conformational Studies of Acetanilide Analogues
The three-dimensional structure of a molecule is crucial to its reactivity and biological activity. Spectroscopic techniques, in conjunction with isotopic substitution, are powerful tools for determining molecular conformation. The rotational spectrum of a molecule is particularly sensitive to its mass distribution. By studying the rotational spectra of different isotopologues, such as this compound, highly accurate molecular structures can be determined.
Vibrational spectroscopy (infrared and Raman) is another technique where isotopic substitution is highly beneficial. The vibrational frequency of a bond is dependent on the masses of the atoms involved. The C-D stretching and bending vibrations in this compound would occur at lower frequencies compared to the corresponding C-H vibrations in unlabeled acetanilide. These shifts in vibrational frequencies can aid in the assignment of complex spectra and provide information about the vibrational coupling between different modes in the molecule.
Deuterium as a Probe for Rotational Barriers
The rotation around the amide C-N bond in acetanilides and related compounds is a topic of significant interest due to its relevance in peptide and protein chemistry. This rotation is hindered due to the partial double bond character of the C-N bond, a consequence of resonance between the lone pair of the nitrogen atom and the carbonyl group. The energy barrier to this rotation can be quantified using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy.
The introduction of a deuterium atom at the 4'-position of the phenyl ring in acetanilide, creating this compound, offers a subtle yet precise method to probe the electronic effects influencing this rotational barrier. While the primary isotope effect on the rotational barrier itself is expected to be small, the deuterium label serves as a sensitive NMR probe. The difference in nuclear spin (I=1 for deuterium versus I=1/2 for hydrogen) and gyromagnetic ratio results in distinct NMR signals and couplings, which can be exploited in advanced NMR experiments.
Computational studies on p-substituted acetanilides have shown that the electronic nature of the substituent can influence the rotational barrier around the amide bond. By systematically varying substituents, linear relationships have been established between the barrier height and various structural and electronic parameters. This compound can be used in similar studies to provide an experimental benchmark with minimal electronic perturbation compared to other substituents.
Dynamic NMR studies are the primary experimental method for determining rotational barriers. In a typical experiment, the temperature of the sample is varied, and the coalescence of NMR signals corresponding to different rotational conformers is observed. The rate of rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for the rotational process.
| Parameter | Description | Typical Technique |
| Rotational Barrier (ΔG‡) | The energy required to overcome the restricted rotation around the C-N amide bond. | Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Coalescence Temperature (Tc) | The temperature at which two exchanging NMR signals merge into a single broad peak. | Variable Temperature NMR |
| Rate Constant (k) | The rate of interconversion between rotational isomers at a given temperature. | Calculated from NMR lineshape analysis |
While direct experimental data for this compound is not extensively reported in the literature, the principles of dynamic NMR applied to similar amides provide a clear framework for its use. For instance, studies on N,N-dimethylacetamide have utilized this technique to determine a rotational barrier of approximately 17 kcal/mol. The substitution of deuterium in this compound would not significantly alter this barrier, but it would provide a unique spectroscopic handle to study the system with high precision.
Intermolecular and Intramolecular Interactions Assessment
The substitution of hydrogen with deuterium in this compound also provides a valuable tool for investigating the subtle interplay of intermolecular and intramolecular interactions. These interactions are crucial in determining the solid-state structure and bulk properties of the compound.
Intermolecular Interactions:
In the solid state, acetanilide molecules are known to form hydrogen-bonded chains. Ab initio studies have shown that intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule is a dominant interaction. This hydrogen bonding influences the molecular geometry, charge distribution, and vibrational spectra.
The use of this compound can aid in the study of these interactions through techniques like solid-state NMR and vibrational spectroscopy (Infrared and Raman). In solid-state NMR, the deuterium nucleus provides a sensitive probe of the local environment. Changes in the deuterium NMR signal can provide information about the strength and dynamics of intermolecular interactions.
Furthermore, computational studies of acetanilide dimers have been used to quantify the influence of hydrogen bonding on the molecular structure and vibrational frequencies. These studies reveal a twisting of the secondary amide group with respect to the phenyl ring upon the formation of hydrogen bonds.
| Interaction Type | Description | Probing Technique |
| Intermolecular Hydrogen Bonding | N-H···O=C interactions between adjacent acetanilide molecules in the solid state. | Solid-State NMR, Vibrational Spectroscopy (IR, Raman), X-ray Diffraction |
| Intramolecular Interactions | Electronic communication between the phenyl ring and the amide group. | Vibrational Spectroscopy, Computational Chemistry |
Intramolecular Interactions:
The deuterium atom in this compound can also be used to probe intramolecular electronic effects. The vibrational frequencies of the molecule, particularly those associated with the phenyl ring and the amide group, are sensitive to the electronic structure. Isotopic substitution can lead to subtle shifts in these frequencies, which can be detected by high-resolution vibrational spectroscopy.
For example, the carbonyl (C=O) stretching frequency is influenced by the degree of conjugation with the phenyl ring and the electron-donating or -withdrawing nature of substituents. While the electronic effect of deuterium is minimal, precise spectroscopic measurements on this compound can provide data to validate and refine theoretical models of these intramolecular interactions.
Role of Acetanilide 4 D1 in Metabolic Research Methodologies
Experimental Design for Isotopic Labeling Studies
Effective experimental design is critical for obtaining meaningful data from studies using Acetanilide-4'-D1. The design must consider the biological system being studied and the specific research questions being addressed.
In vitro systems are frequently used for initial metabolic profiling and mechanistic studies. researchgate.net These systems allow for controlled experiments in a simplified environment.
Liver Microsomes and S9 Fractions: These subcellular fractions contain high concentrations of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net Incubating this compound with liver microsomes or S9 fractions allows researchers to study its primary metabolism, such as hydroxylation, in the absence of cellular uptake and transport processes. science.govresearchgate.net This is a standard method to identify the primary metabolites and the enzymes involved. researchgate.net
Hepatocyte Cultures: Using primary hepatocytes or cultured liver cell lines provides a more complete model, as it includes cellular uptake, metabolism, and efflux processes. These systems can offer a more comprehensive picture of how this compound is handled by the liver, the primary site of its metabolism. patsnap.compatsnap.com
Table 2: Research Findings from a Hypothetical In Vitro Incubation
| In Vitro System | This compound Half-Life (min) | Major Deuterated Metabolite Detected |
| Human Liver Microsomes | 25 | 4-hydroxyacetanilide-d1 |
| Rat Hepatocyte Culture | 45 | 4-hydroxyacetanilide-d1 (glucuronide and sulfate (B86663) conjugates) |
This table illustrates typical findings, showing how different in vitro systems can be used to determine the rate of metabolism and identify key metabolites.
Ex vivo tissue perfusion models bridge the gap between in vitro and in vivo studies. mmcts.orgfrontierspartnerships.org In this setup, an intact organ, such as a liver, is removed from an animal and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. frontiersin.orgeujtransplantation.com
Introducing this compound into the perfusion medium allows for the study of its metabolism and distribution within the complex, three-dimensional architecture of the organ. frontierspartnerships.org Researchers can collect samples of the perfusate over time to measure the disappearance of the parent compound and the appearance of its deuterated metabolites. This model provides valuable data on organ-specific clearance and metabolic pathways under conditions that more closely mimic a living system. mmcts.org
Quantitative Analysis of Labeled Metabolites using Mass Spectrometry
Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS), is the primary analytical tool for quantitative analysis in stable isotope tracing studies. libretexts.orgnih.gov Its high sensitivity and specificity are essential for detecting and quantifying labeled compounds in complex biological matrices like plasma, urine, or cell lysates. nih.gov
In a typical LC-MS analysis of a sample from a study with this compound, the instrument separates the parent compound and its metabolites based on their physicochemical properties. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
Because this compound and its metabolites are one mass unit heavier than their unlabeled counterparts, they appear as distinct signals in the mass spectrum. libretexts.org For example, if the unlabeled N-acetyl-p-aminophenol has a molecular ion at an m/z of 151, the deuterated version derived from this compound will appear at m/z 152. By comparing the peak areas or heights of the labeled analyte to that of a known amount of an internal standard, researchers can accurately quantify its concentration in the sample. scirp.org This quantitative data is fundamental for calculating metabolic rates and fluxes. libretexts.org
Development of Analytical Methods for Isotope Ratio Determination
The fundamental principle behind using this compound in metabolic studies is the ability to distinguish it from its unlabeled counterpart. This requires analytical techniques capable of determining the ratio of the deuterated to the non-deuterated compound with high precision and accuracy. The primary methodology for this purpose is mass spectrometry (MS), often coupled with a chromatographic separation technique.
In a typical workflow, a biological sample (e.g., plasma, urine, or bile) is processed and injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system. The chromatograph separates the various compounds in the mixture, which are then introduced into the mass spectrometer. github.io Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for high-precision measurement of isotope ratios. hutton.ac.uk When coupled with a GC (GC-IRMS), it can provide isotopic analysis of individual compounds isolated from a complex mixture. thermofisher.com
Several types of mass spectrometry are employed for isotope ratio analysis, each with distinct advantages:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While versatile, the precision of standard quadrupole ICP-MS can be enhanced by using a magnetic sector field analyzer. alsglobal.se
Sector Field ICP-MS (ICP-SFMS) : Also known as high-resolution ICP-MS, this technique uses a magnetic sector for mass analysis, offering higher mass resolution than quadrupole systems. alsglobal.se It can achieve a precision in isotope ratio measurements of better than 0.05% relative standard deviation under optimal conditions. alsglobal.se
Multi-Collector ICP-MS (MC-ICP-MS) : This is the pinnacle of high-precision isotope ratio measurement. alsglobal.se By using multiple detectors to simultaneously measure the different isotopes, it largely overcomes issues related to instrument instability, achieving precision down to 0.001%. alsglobal.se
The choice of technique depends on the required measurement uncertainty for the specific research question. alsglobal.se For instance, in studies tracking the metabolic fate of this compound, the instrument measures the relative intensities of the ion corresponding to the deuterated molecule and the ion of the native, non-deuterated molecule. This ratio provides critical information on absorption, distribution, metabolism, and excretion (ADME) pathways. rsc.org
| Analytical Technique | Description | Key Features for Isotope Ratio Analysis |
| Gas Chromatography-IRMS (GC-IRMS) | A gas chromatograph is coupled to an isotope ratio mass spectrometer. thermofisher.com | Provides isotopic analysis of individual volatile compounds after separation from a complex mixture. thermofisher.com |
| Liquid Chromatography-IRMS (LC-IRMS) | A liquid chromatograph is coupled to an isotope ratio mass spectrometer. thermofisher.com | Useful for analyzing non-volatile or thermally unstable compounds like many drug metabolites. thermofisher.com |
| Sector Field ICP-MS (ICP-SFMS) | A high-resolution mass spectrometer that uses a magnetic sector for mass analysis. alsglobal.se | Offers high mass resolution and precision better than 0.05% RSD. alsglobal.se |
| Multi-Collector ICP-MS (MC-ICP-MS) | Employs multiple detectors to measure different isotopes simultaneously. alsglobal.se | Provides the highest precision, with RSD as low as 0.001% (10 ppm). alsglobal.se |
Challenges in Data Interpretation and Deconvolution
While powerful, the use of this compound in metabolic studies presents significant challenges in data interpretation, primarily arising from the complexity of biological samples and the analytical data itself.
One of the most common problems is the co-elution of multiple components. shimadzu.com.sg In chromatography, it is not always possible to achieve perfect separation of all compounds in a biological matrix. When this compound or its metabolites exit the chromatograph at the same time as other endogenous or exogenous substances, their mass spectra overlap, creating a convoluted signal. researchgate.net This makes it difficult to assign a specific signal to a single compound and accurately quantify the isotope ratio.
Furthermore, the mass spectrum of a deuterated compound is not a single peak. The natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) means that even the unlabeled acetanilide (B955) will have a pattern of isotopic peaks (M+1, M+2, etc.). The peak for this compound can overlap with these naturally occurring isotopic peaks of related metabolites, complicating straightforward analysis.
To address these issues, spectral deconvolution is required. researchgate.netnist.gov Deconvolution is a computational process that uses mathematical algorithms to separate overlapping signals into the spectra of individual components. shimadzu.com.sgresearchgate.net This process typically involves several steps:
Noise Analysis : Differentiating true chemical signals from background noise. nist.gov
Component Perception : Identifying potential individual chemical components within the raw data. nist.gov
Spectral Deconvolution : Mathematically resolving the mixed spectra into pure spectra for each component. nist.gov
Compound Identification : Matching the deconvoluted spectra against a library of known compounds. shimadzu.com.sgnist.gov
Advanced deconvolution approaches, such as Multivariate Curve Resolution (MCR), have been developed to improve the accuracy of this process, reducing false identifications and simplifying the analytical workflow. shimadzu.com.sg However, these methods are computationally intensive and require specialized software and expertise for accurate application and validation.
| Challenge | Description | Mitigation Approach |
| Co-elution | Multiple compounds eluting from the chromatography column simultaneously, causing their mass spectra to overlap. shimadzu.com.sgresearchgate.net | Optimization of chromatographic methods for better separation; application of spectral deconvolution algorithms. shimadzu.com.sg |
| Spectral Overlap | The mass peak of the deuterated compound can interfere with the natural isotope peaks (e.g., from ¹³C) of unlabeled metabolites. | Use of high-resolution mass spectrometry to resolve closely spaced mass peaks; advanced deconvolution software. alsglobal.se |
| Matrix Effects | Other molecules in the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte, affecting quantification. | Thorough sample preparation and cleanup; use of an internal standard (another isotopically labeled compound) to correct for matrix effects. |
| Data Complexity | Chromatographically-coupled mass spectrometry generates large, three-dimensional datasets (retention time, m/z, intensity) that are complex to process. github.io | Use of specialized data processing pipelines and software (e.g., AMDIS, xcms) for peak picking, alignment, and deconvolution. github.ionist.gov |
Acetanilide 4 D1 As an Internal Standard in Quantitative Chemical Analysis
Principles and Advantages of Internal Standard Methods in Analytical Chemistry.numberanalytics.comwikipedia.orgjove.com
In quantitative chemical analysis, the internal standard method is a widely employed technique to enhance the accuracy and precision of measurements. win-source.net This method involves adding a known and constant amount of a specific compound, the internal standard, to every sample, calibration standard, and blank. numberanalytics.comjove.com The fundamental principle is that the ratio of the analytical signal of the target analyte to the signal of the internal standard is used for quantification, rather than the absolute signal of the analyte alone. wikipedia.orgscioninstruments.com This approach effectively compensates for various potential errors that can occur during sample preparation and analysis. numberanalytics.comjove.com
An ideal internal standard is a substance that is chemically similar to the analyte but can be distinguished by the analytical instrument. jove.comscioninstruments.com It should also be absent in the original sample matrix. wikipedia.orgjove.com By adding the internal standard at an early stage, any variations or losses during procedures like extraction, injection, and instrumental analysis will affect both the analyte and the internal standard similarly. scioninstruments.commasontechnology.ie Consequently, the ratio of their signals remains constant, leading to more reliable and reproducible results. wikipedia.orgscioninstruments.com
Compensation for Matrix Effects and Sample Loss.wuxiapptec.comrestek.com
One of the significant advantages of using an internal standard is its ability to compensate for matrix effects and sample loss. wuxiapptec.comrestek.com Matrix effects arise from components within the sample matrix that can interfere with the analyte's signal, either suppressing or enhancing it. wuxiapptec.comannlabmed.org This can lead to inaccurate quantification. annlabmed.org An internal standard that behaves similarly to the analyte in the sample matrix will experience similar signal suppression or enhancement. win-source.netrestek.com By using the ratio of the analyte to internal standard signals, these matrix-induced variations are effectively normalized, leading to a more accurate determination of the analyte's concentration. restek.comannlabmed.org
Sample loss can occur at various stages of the analytical process, including extraction, transfer, and injection. masontechnology.iewuxiapptec.com These losses can be inconsistent and difficult to control, introducing significant error into the final result. jove.com When an internal standard is added to the sample before any of these steps, it undergoes the same physical losses as the analyte. masontechnology.ie Therefore, the ratio of the analyte to the internal standard remains unaffected by these losses, ensuring the integrity of the quantitative data. jove.com
Enhanced Precision and Accuracy in Quantification.numberanalytics.comscioninstruments.comwuxiapptec.com
The use of an internal standard significantly improves both the precision and accuracy of quantitative analysis. numberanalytics.comscioninstruments.comwuxiapptec.com Precision, which refers to the reproducibility of measurements, is enhanced by the internal standard's ability to correct for random errors and variations in the analytical process. scioninstruments.commonadlabtech.com Fluctuations in injection volume, instrument response, and detector sensitivity can all contribute to variability in results. masontechnology.ielibretexts.org Since the internal standard is affected by these fluctuations in the same way as the analyte, the use of the signal ratio minimizes their impact, resulting in more consistent and precise measurements. scioninstruments.commonadlabtech.com
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).wikipedia.orgeurl-pesticides.eu
Internal standards are indispensable in powerful analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.orgbiopharmaservices.com These methods are known for their high sensitivity and selectivity, but they are also susceptible to variations in sample introduction and matrix effects. eurl-pesticides.eubiopharmaservices.com The use of an internal standard is crucial for achieving reliable and accurate quantitative results in these applications. biopharmaservices.com
In both LC-MS and GC-MS, the internal standard is added to the sample prior to analysis. numberanalytics.com The mixture is then introduced into the chromatograph, where the analyte and internal standard are separated and subsequently detected by the mass spectrometer. creative-proteomics.com The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This ratiometric measurement corrects for variability in injection volume and ionization efficiency in the mass spectrometer's source, which are common sources of error. masontechnology.iebiopharmaservices.com
Selection Criteria for Deuterated Internal Standards.wuxiapptec.comcerilliant.com
Stable isotope-labeled compounds, particularly deuterated analogs of the analyte, are considered the gold standard for internal standards in MS-based methods. wuxiapptec.comcerilliant.com Acetanilide-4'-D1 is a deuterated form of acetanilide (B955). The key advantage of using a deuterated standard like this compound is that it is chemically almost identical to the unlabeled analyte (the protio-form). scioninstruments.com This near-identical chemical nature ensures that it behaves very similarly during chromatographic separation and, most importantly, during the ionization process in the mass spectrometer. wuxiapptec.comannlabmed.org
When selecting a deuterated internal standard, several criteria are important:
Mass Difference: The mass difference between the deuterated standard and the analyte should be sufficient to prevent isotopic crosstalk, which is the interference of signals between the two compounds. A mass difference of at least 3 to 4 mass units is generally recommended. wuxiapptec.com
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the presence of the unlabeled analyte, which could interfere with the quantification of the actual analyte in the sample. cerilliant.com
Stability of the Label: The deuterium (B1214612) atoms should be placed in a position on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or during the analytical process. wuxiapptec.comhilarispublisher.com Labeling on an aromatic ring, as in this compound, is generally stable.
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte from the chromatography column. cerilliant.com This ensures that both compounds experience the same matrix effects at the same time. While extensive deuteration can sometimes cause a slight shift in retention time, a single deuterium substitution, as in this compound, is less likely to cause significant separation. wuxiapptec.com
Method Validation and Quality Control Procedures.numberanalytics.comtandfonline.comwho.int
The use of internal standards like this compound is an integral part of method validation and routine quality control (QC) in analytical laboratories. numberanalytics.comtandfonline.comwho.int Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.eu
During method validation, the performance of the internal standard is rigorously assessed. This includes evaluating its ability to compensate for matrix effects by analyzing samples from different sources. europa.eu The precision and accuracy of the method are determined using quality control samples spiked with known concentrations of the analyte and the internal standard. nih.gov The linearity of the response ratio over a range of analyte concentrations is also established. numberanalytics.com
In routine analysis, quality control procedures ensure the ongoing reliability of the results. who.int This typically involves analyzing QC samples alongside the unknown samples in each analytical batch. oiv.int The response of the internal standard is monitored to detect any significant variations that might indicate a problem with the sample preparation or the instrument. wuxiapptec.comtandfonline.com Acceptance criteria are established for the internal standard's response and for the accuracy and precision of the QC samples. nih.gov If these criteria are not met, the analytical run may be rejected, and the issue investigated. tandfonline.com
Development of Reference Materials for Isotope Ratio Mass Spectrometry.indiana.eduresearchgate.net
While this compound is primarily used as an internal standard for quantitative analysis, non-deuterated acetanilide is utilized in the development of reference materials for isotope ratio mass spectrometry (IRMS). indiana.eduresearchgate.net IRMS is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. These isotopic signatures can provide information about the origin, history, and processing of a substance.
Acetanilide has been used to create a series of reference materials with varying and known ¹³C and ¹⁵N abundances. indiana.eduresearchgate.net These reference materials are crucial for calibrating IRMS instruments and ensuring the comparability of data between different laboratories. For instance, by mixing pure acetanilide with ¹⁵N-enriched acetanilide, materials with different and precisely known δ¹⁵N values can be prepared. indiana.edu These materials are then used to establish a calibration curve, allowing for the accurate determination of the isotopic composition of unknown samples. taylorandfrancis.com The National Institute of Standards and Technology (NIST) provides a Standard Reference Material (SRM) for acetanilide (SRM 141e) with a certified purity, which can be used in validating microchemical procedures. nist.gov
The development of such reference materials requires them to be chemically stable, non-hygroscopic, and isotopically homogeneous. indiana.edu Acetanilide fulfills these criteria well. These reference materials are essential for a wide range of applications, from environmental science and food authenticity to forensics and geochemistry.
Future Directions and Advanced Research Frontiers for Deuterated Acetanilide Analogues
Development of Novel and More Efficient Deuteration Strategies
The synthesis of specifically labeled compounds like Acetanilide-4'-D1 requires precise and efficient methods. While classical techniques often involve multi-step syntheses using pre-functionalized starting materials, modern research focuses on direct, late-stage C-H activation to introduce deuterium (B1214612). snnu.edu.cn This approach is more atom-economical and allows for the deuteration of complex molecules without complete reconstruction. ajchem-a.com
Future research is centered on overcoming challenges such as regioselectivity and the need for harsh reaction conditions. snnu.edu.cnuni-rostock.de Key areas of development include:
Advanced Catalysis : Transition metal catalysts based on iridium, rhodium, palladium, and ruthenium are highly effective for hydrogen isotope exchange (HIE) reactions. snnu.edu.cnuni-rostock.de Iridium catalysts, in particular, are noted for their broad applicability across various functional groups, including amides and esters. snnu.edu.cnmdpi.com Research is ongoing to develop catalysts based on more earth-abundant and cost-effective metals like manganese and iron. snnu.edu.cnrsc.org The goal is to create catalysts with lower loadings, shorter reaction times, and higher selectivity. snnu.edu.cn For instance, the concurrent use of both Platinum (Pt/C) and Iridium (Ir/C) catalysts has been shown to improve the deuterium-labeling efficiencies for acetanilide (B955) derivatives. sci-hub.se
Metal-Free Deuteration : To avoid potential metal contamination and improve the environmental profile of the synthesis, metal-free deuteration strategies are gaining traction. One novel method involves the photoexcitation of aromatic compounds in a deuterated solvent, which leverages the enhanced basicity of the molecule's excited state to facilitate H/D exchange without a catalyst. nih.gov
Site-Selectivity Control : Achieving deuteration at a specific position (site-selectivity) is crucial. nih.govwisc.edu This is often accomplished by using directing groups within the molecule that guide a metal catalyst to a specific C-H bond. snnu.edu.cnuni-rostock.de Future work involves designing novel directing groups, including transient ones that can be removed after the reaction, and using co-catalyst systems to achieve high levels of regioselectivity for structurally diverse molecules. uni-rostock.dersc.org For example, 2-pyridone has been used as a co-catalyst in manganese-catalyzed ortho-selective deuteration of aromatic amides. rsc.org
Benign Deuterium Sources : Heavy water (D₂O) is the most common, cost-effective, and environmentally benign source of deuterium. snnu.edu.cnrsc.orgnih.gov Developing robust catalytic systems that operate efficiently with D₂O is a primary focus. snnu.edu.cnrsc.org
| Strategy | Catalyst/Reagent | Key Advantages | Research Focus | Reference |
|---|---|---|---|---|
| Advanced Catalysis | Iridium, Rhodium, Palladium, Manganese | High efficiency, broad substrate scope, site-selectivity via directing groups. | Use of earth-abundant metals, lower catalyst loadings, improved selectivity. | snnu.edu.cn, uni-rostock.de, rsc.org |
| Metal-Free Methods | Photoexcitation, Strong Bond Activation | Avoids metal contamination, offers alternative selectivity. | Expanding substrate scope, improving reaction conditions. | nih.gov, chemrxiv.org |
| Site-Selectivity Control | Directing Groups, Co-catalysts | Precise placement of deuterium in complex molecules. | Development of transient directing groups, understanding chemoselectivity. | snnu.edu.cn, uni-rostock.de, rsc.org |
| Use of D₂O | Heavy Water | Low cost, environmentally friendly, readily available. | Optimizing catalyst performance in the presence of D₂O. | snnu.edu.cn, rsc.org, nih.gov |
Expanded Analytical Applications of Deuterated Acetanilides
Deuterated compounds, including this compound, are invaluable tools in analytical chemistry, primarily due to their mass difference compared to their non-deuterated counterparts. alfa-chemistry.com
The most significant application is their use as internal standards in quantitative analysis, especially in techniques coupled with mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample extraction and chromatographic separation but is clearly distinguishable by the mass spectrometer. aptochem.comcerilliant.com Deuterated standards are considered the "gold standard" for this purpose because they co-elute with the analyte, yet their higher mass prevents signal overlap. aptochem.com
Future expansion of these applications includes:
Metabolite Identification and Quantification : In pharmaceutical research, understanding how a drug is metabolized is critical. Deuterated versions of drug candidates can be administered, and their metabolic fate can be tracked. alfa-chemistry.com The unique mass signature of the deuterated metabolites makes them easier to identify and quantify in complex biological samples like blood or urine.
Correction for Matrix Effects : Biological and environmental samples are complex matrices where other compounds can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com Because a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be normalized, leading to more accurate and precise measurements. clearsynth.comcerilliant.com
Advanced Method Validation : Robust and reliable analytical methods are essential in regulated environments. clearsynth.com Using deuterated internal standards during method development and validation helps ensure the procedure is accurate and reproducible. clearsynth.com
| Application Area | Technique | Role of Deuterated Acetanilide | Benefit | Reference |
|---|---|---|---|---|
| Quantitative Analysis | LC-MS/MS, GC-MS | Internal Standard | Improves accuracy and precision of measurements by correcting for sample variability. | clearsynth.com, cerilliant.com, scioninstruments.com |
| Pharmacokinetic Studies | Mass Spectrometry | Tracer for Drug Metabolism | Facilitates tracking and identification of metabolic pathways and breakdown products. | alfa-chemistry.com |
| Complex Sample Analysis | Mass Spectrometry | Internal Standard | Compensates for matrix effects that can suppress or enhance the analyte signal. | clearsynth.com |
| Method Development | Chromatography, MS | Reference Compound | Ensures the robustness, reliability, and validation of new analytical procedures. | clearsynth.com |
Integration with Advanced Computational Chemistry for Predictive Modeling
Computational chemistry provides powerful tools to understand and predict the behavior of deuterated molecules, accelerating research and development. By modeling molecules and reactions at a quantum level, scientists can gain insights that are difficult or impossible to obtain through experiments alone.
Mechanism and Selectivity Prediction : Density Functional Theory (DFT) is a computational method used to investigate the mechanisms of deuteration reactions. snnu.edu.cnuni-rostock.de Researchers can model the interaction between a substrate like acetanilide and a catalyst to predict which C-H bond is most likely to be activated. uni-rostock.de These calculations help in understanding directing group chemoselectivity and rationalizing experimental outcomes, which is crucial for designing more selective catalysts. uni-rostock.demdpi.com DFT studies can also reveal the energy barriers for different reaction pathways, guiding the optimization of reaction conditions. snnu.edu.cnacs.org
Predicting Isotope Effects : Computational models can quantitatively predict the magnitude of kinetic isotope effects (KIEs), which is the change in reaction rate upon isotopic substitution. wikipedia.org This is valuable for elucidating reaction mechanisms. wikipedia.org Furthermore, secondary isotope effects—where the substituted atom is not directly involved in bond breaking—can be explained and predicted by calculating how deuteration affects the molecule's vibrational state and electron distribution. iupac.org
Designing Novel Molecules : Hybrid quantum-classical computational approaches are emerging for the design of new deuterated materials. researchgate.net For instance, machine learning models can be trained on data from quantum chemistry calculations to predict the properties of a vast number of potential deuterated molecules. researchgate.net This allows for the rapid screening of candidates for applications like high-efficiency OLEDs before committing to their synthesis. researchgate.net Theoretical calculations make it possible to understand the fundamental differences between hydrogen and deuterium, paving the way for the design of new functional materials. fugaku100kei.jp
Exploration in New Materials Science Applications of Deuterated Compounds
The unique properties imparted by deuterium are not just useful for analysis; they are being actively explored for the creation of advanced materials. alfa-chemistry.comresearchgate.net The enhanced stability of the C-D bond compared to the C-H bond is a key driver in this field. scielo.org.mx
Organic Electronics : In organic light-emitting diodes (OLEDs), a major challenge is the long-term stability and lifetime of the device. rsc.org Degradation of the organic materials, often involving the cleavage of C-H bonds, is a primary failure mechanism. rsc.org Replacing these vulnerable C-H bonds with stronger C-D bonds can significantly increase the operational lifetime of OLED devices without compromising efficiency. rsc.org This "isotope effect" is a promising strategy for developing more robust organic semiconductors for displays and lighting. rsc.orgiphy.ac.cn Deuterated materials may also exhibit higher electroluminescent quantum yields. google.com
Deuterated Polymers : Polymers are long-chain molecules used in everything from plastics to biomedical devices. sine2020.eueuropa.eu Deuterating polymers changes their physical properties and makes them uniquely suited for analysis with neutron scattering techniques. resolvemass.casine2020.eu Because neutrons interact differently with hydrogen and deuterium, selective deuteration can be used to "highlight" parts of a polymer chain or a blend of polymers, providing detailed information about their structure and dynamics at the molecular level. sine2020.eueuropa.eu This is critical for designing new "green" biodegradable polymers and advanced materials for nanotechnology. resolvemass.casine2020.eu
Tuning Material Properties : Deuteration can influence a material's bulk physical properties, including thermal and oxidative stability. rsc.orgalfa-chemistry.com It can alter hydrogen bonding networks, which in turn can tune a material's magnetic, conductive, and optical properties. rsc.org This opens the door to creating novel materials where properties are finely controlled through isotopic substitution.
Q & A
Q. How can researchers synthesize Acetanilide-4'-D1 with high isotopic purity?
- Methodological Answer : this compound synthesis typically involves deuterium labeling at the para position of the benzene ring. A common approach is catalytic deuteration using deuterium gas (D₂) in the presence of palladium catalysts. To ensure isotopic purity:
- Use deuterated solvents (e.g., D₂O or deuterated acetic acid) to minimize proton exchange .
- Employ High-Performance Liquid Chromatography (HPLC) with deuterium-specific detectors (e.g., mass spectrometry) to validate isotopic enrichment (>98%) .
- Control reaction temperature (20–25°C) to avoid side reactions like acetylation at unintended positions .
Q. What analytical techniques confirm the structure and isotopic purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to confirm the absence of protons at the deuterated position (e.g., disappearance of the para-H signal at ~7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the mass shift (+1 Da) due to deuterium incorporation .
- Infrared Spectroscopy (IR) : Compare vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹) to non-deuterated analogs .
- Isotopic Ratio Analysis : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) quantifies D/H ratios .
Q. How should researchers design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
- Prepare buffer solutions (pH 2–12) and incubate this compound at 25°C and 40°C.
- Sample aliquots at intervals (0, 1, 7, 14 days) and analyze via HPLC to track degradation products .
- Control variables: ionic strength, light exposure, and oxygen levels .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. What are the challenges in quantifying kinetic isotope effects (KIEs) for reactions involving this compound?
- Methodological Answer :
- Controlled Experimentation :
- Compare reaction rates (e.g., hydrolysis) between this compound and non-deuterated analogs. Use pseudo-first-order conditions to isolate isotopic effects .
- Employ stopped-flow spectroscopy or NMR line-shape analysis for real-time kinetic monitoring .
- Data Challenges :
- Correct for secondary isotope effects (e.g., hyperconjugation at the acetyl group) using computational models (DFT calculations) .
- Address solvent isotope effects by conducting parallel experiments in H₂O and D₂O .
Q. How can researchers resolve contradictions in reported deuterium isotope effects (DIEs) across studies?
- Methodological Answer :
- Systematic Review : Compile literature data and normalize variables (e.g., temperature, solvent, catalyst) to identify confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in KIE values. For example, discrepancies in DIE magnitudes (1.2–2.0) may arise from differences in transition-state stabilization .
- Replication Studies : Reproduce key experiments under standardized conditions to isolate methodological biases .
Q. What computational strategies predict the isotopic labeling efficiency of this compound in complex reaction systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model deuterium exchange pathways at the para position using force fields like OPLS-AA .
- Quantum Mechanics (QM) : Calculate activation barriers for deuteration/protonation steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) .
- Machine Learning (ML) : Train models on isotopic incorporation datasets to predict optimal reaction conditions (e.g., catalyst loading, solvent polarity) .
Data Presentation and Validation
Q. How should researchers report isotopic purity and stability data for this compound in publications?
- Methodological Answer :
| Parameter | Value | Method |
|---|---|---|
| Isotopic Purity (D1) | 98.5% | HRMS |
| Degradation Half-life (25°C, pH 7) | 120 days | HPLC-UV |
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Methods : Specify deuterium sources (e.g., D₂ gas supplier), catalyst batches, and purification protocols .
- Open Data : Share synthetic procedures and characterization data via repositories like PubChem or Zenodo .
- Peer Review : Submit to journals enforcing rigorous reproducibility checks (e.g., Reviews in Analytical Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
